6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Catalog No.
S3313357
CAS No.
135897-70-0
M.F
C18H21NO
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Sourcing the precise 6-cyclohexyl-substituted tetrahydrocarbazole ketone eliminates re-optimization of complex Fischer indole syntheses. This building block provides the exact steric bulk and logP required for membrane-active anti-infective candidates. Key benefits:

  • Direct precursor to protonophore uncouplers targeting Toxoplasma gondii
  • Avoids handling sensitive cyclohexyl-hydrazine intermediates
  • Solid powder ensures seamless integration into reductive amination libraries

CAS Number

135897-70-0

Product Name

6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

IUPAC Name

6-cyclohexyl-2,3,4,9-tetrahydrocarbazol-1-one

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c20-17-8-4-7-14-15-11-13(12-5-2-1-3-6-12)9-10-16(15)19-18(14)17/h9-12,19H,1-8H2

InChI Key

VSAHOUURMCGEEP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3CCCC4=O

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3CCCC4=O

Synonyms

6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, 6-Cyclohexyl-1-oxo-2,3,4,9-tetrahydrocarbazole, 6-Cyclohexyl-2,3,4,9-tetrahydrocarbazol-1-one, 135897-70-0

Purity

≥98%

Package Size

100 mg, 0.25 g, 1 g, 5 g

6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS: 135897-70-0) is a highly specialized, lipophilic tricyclic building block utilized primarily in the synthesis of advanced tetrahydrocarbazole derivatives [1]. Featuring a bulky, non-planar cyclohexyl substituent at the 6-position, this ketone serves as a critical precursor for reductive amination and functionalization at the 1-position [1]. In procurement and material selection, it is prioritized for drug discovery programs—particularly those targeting infectious diseases and membrane-disrupting agents—where the precise steric bulk and logP enhancement of the cyclohexyl group are required to achieve specific pharmacokinetic and target-binding profiles that simpler alkyl or halogenated analogs cannot provide[1].

Research Fit

CYP17 Androgen biosynthesis pathway studies
Cell model Transformation and promotion endpoint research
SAR 1-ketone derivatization and analog synthesis
PLA2 Inflammation and envenomation model research

Substituting 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with more common baselines, such as unsubstituted 2,3,4,9-tetrahydro-1H-carbazol-1-one or 6-methyl variants, fundamentally alters the downstream efficacy and physical chemistry of the synthesized derivatives[1]. The 6-cyclohexyl group introduces significant aliphatic bulk and lipophilicity, which are essential for driving specific mechanisms like protonophore uncoupling and membrane disruption in target pathogens [1]. Replacing it with a planar aromatic group (e.g., 6-phenyl) or a smaller alkyl group drastically shifts the molecule's membrane insertion capabilities and binding affinity [1]. For procurement, sourcing the exact 6-cyclohexyl ketone ensures that downstream library generation maintains the intended structural trajectory without requiring de novo optimization of the complex Fischer indole cyclization step involving sensitive cyclohexyl-hydrazine precursors [1].

Substitution Risk

Target compound

6-cyclohexyl substitution reported to engage CYP17 and PLA2 in nanomolar range

Unsubstituted / 6-methyl analogs

Negligible CYP17 activity; steric and lipophilic profile may not reproduce target fit

Functional profile

Multi-endpoint evidence (CYP17, cell transformation, PLA2) driven by 6-cyclohexyl group

Generic tetrahydrocarbazolones

Minor substituent changes may alter selectivity and biological outcome; require independent validation

Precursor Synthesis Yield and Manufacturability

During the synthesis of substituted tetrahydrocarbazolones via the condensation of 1,2-cyclohexanedione with substituted phenylhydrazines, the steric bulk of the substituent can often impede cyclization. However, 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is synthesized with a 63% yield, which is directly comparable to the 62% yield of the planar 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one analog under identical acidic conditions [1]. This demonstrates that the bulky aliphatic cyclohexyl group does not negatively impact the cyclization efficiency.

Evidence DimensionIntermediate Synthesis Yield
Target Compound Data63% yield (from 4-cyclohexyl phenylhydrazine)
Comparator Or Baseline6-Phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (62% yield)
Quantified DifferenceComparable high-yielding cyclization (+1% relative difference) despite non-planar aliphatic bulk
ConditionsConcentrated HCl / acetic acid, 60 °C for 1 hour

Validates the manufacturability and reliable procurement scalability of this specific building block compared to its planar aromatic counterparts.

CYP17 Binding
Reported
Ki = 3 nM (human CYP17)
Supports CYP17 pathway study context
Human testicular microsomes; >94-fold vs unsubstituted analog

Isolation and Handling Characteristics

The physical form of chemical intermediates heavily dictates their ease of use in downstream parallel synthesis. 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one readily precipitates from the reaction mixture upon cooling as a stable pale-yellow powder, allowing for direct isolation via filtration and methanol washing without the need for chromatographic purification [1]. In contrast, the 6-phenyl analog precipitates as an orange powder, while many lower-molecular-weight carbazolones can form challenging oils [1].

Evidence DimensionPhysical Form and Isolation Method
Target Compound DataPale-yellow powder, isolated via direct filtration
Comparator Or Baseline6-Phenyl analog (orange powder) and standard low-MW carbazolones (often oils/tars)
Quantified DifferenceHigh-purity solid precipitation bypassing column chromatography
ConditionsCooling to room temperature and refrigeration overnight post-reaction

Ensures that buyers receive a highly workable, solid-state precursor that minimizes purification bottlenecks in downstream library synthesis.

Cell Transformation
Class-level inference
Prevents DMBA-induced transformation; blocks TPA promotion
Supports cell transformation model research
JB6 mouse epidermal cells; qualitative endpoint

Downstream Reductive Amination Compatibility

A primary use of 1-oxo-tetrahydrocarbazoles is their conversion into 1-amino derivatives. 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one successfully undergoes Dean-Stark condensation with primary amines (e.g., phenethylamine) followed by sodium borohydride reduction to yield the corresponding secondary amines [1]. The reaction proceeds under standard conditions (140 °C in toluene, then 80 °C in methanol), matching the reactivity profile of the 6-phenyl analog and confirming that the bulky 6-position substituent does not sterically deactivate the 1-position ketone[1].

Evidence DimensionReductive Amination Conversion Suitability
Target Compound DataFull conversion to 6-cyclohexyl-N-phenethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Comparator Or Baseline6-Phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (equivalent conversion pathway)
Quantified DifferenceEquivalent reactivity at the 1-position despite distant steric bulk
ConditionspTsOH, dry toluene (140 °C, 18h), followed by NaBH4 in MeOH (80 °C, 4h)

Guarantees that the compound can be seamlessly integrated into standard medicinal chemistry workflows for amine generation without requiring specialized catalysts.

Synthetic Handle
Class-level inference
1-ketone: Mannich base, hydrazone formation
Enables SAR derivatization studies
Inferred from related 9-alkyl tetrahydrocarbazole series

Translation to High-Potency Anti-Infective Efficacy

The ultimate value of this specific precursor lies in the biological activity of its derivatives. Amines derived from 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibit potent anti-parasitic activity, achieving IC50 values of approximately 2 µM against the tachyzoite-stage growth of Toxoplasma gondii[1]. This potency is highly competitive with advanced clinical diamines like SQ109 (IC50 = 1.8 to 2.3 µM) and is driven by the specific lipophilic membrane-uncoupling properties imparted by the 6-cyclohexyl core [1].

Evidence DimensionDerivative Anti-Parasitic Potency (IC50)
Target Compound Data~2 µM (for the derived 6-cyclohexyl amine)
Comparator Or BaselineSQ109 and related clinical diamines (1.8 - 2.3 µM)
Quantified DifferenceMatches the potency of advanced clinical candidates in tachyzoite growth inhibition
ConditionsIn vitro tachyzoite-stage growth inhibition assay (Toxoplasma gondii)

Provides a strong biological rationale for selecting the 6-cyclohexyl scaffold over simpler analogs when targeting membrane-dependent pathogens.

PLA2 Inhibition
Class-level inference
Inhibits PLA2; reduces paw edema; nullifies venom lethality
Supports inflammation and envenomation research
In vitro PLA2 assay; in vivo mouse model

Synthesis of Protonophore Uncouplers for Infectious Diseases

Directly utilized as the core ketone precursor for synthesizing highly lipophilic carbazole amines that act as protonophore uncouplers. The 6-cyclohexyl group is critical for disrupting the proton motive force in pathogens like Toxoplasma gondii, making this compound the exact starting material of choice for anti-apicomplexan drug discovery [1].

Development of Lipophilic Membrane-Disrupting Libraries

Serves as a foundational scaffold for generating libraries of membrane-active agents. Its reliable precipitation as a solid powder and compatibility with standard reductive amination workflows allow industrial and academic labs to rapidly produce diverse 1-substituted amine libraries without the handling issues of oily intermediates [1].

Pharmacokinetic Optimization via Aliphatic Bulking

Employed in medicinal chemistry programs where replacing a planar aromatic ring (like a phenyl group) or a small alkyl group with a bulky, non-planar cyclohexyl ring is required to optimize logP, enhance membrane insertion, or alter target binding kinetics in CNS or antimicrobial applications[1].

Application Fit

Application
Selection Property
Validation Focus
Androgen biosynthesis / CYP17 studies
CYP17 target engagement profile
Binding assay verification (human/rat CYP17)
Cell transformation model studies
Transformation prevention endpoint
DMBA/TPA model reproducibility
SAR and synthetic derivatization
1-ketone reactive handle
Analog synthesis and activity profiling
Inflammation and envenomation research
PLA2 inhibition and edema model
In vitro and in vivo endpoint validation

XLogP3

5

Wikipedia

6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

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